5-Methyl-2-(thiolan-3-yloxy)pyridine

描述

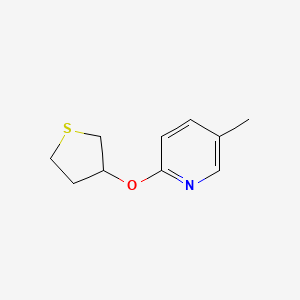

5-Methyl-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a thiolan-3-yloxy group

属性

IUPAC Name |

5-methyl-2-(thiolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8-2-3-10(11-6-8)12-9-4-5-13-7-9/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSWMWICAZCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural and Mechanistic Considerations

Compound Characterization

5-Methyl-2-(thiolan-3-yloxy)pyridine consists of a pyridine core substituted at position 2 with a tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) group and at position 5 with a methyl group. The electron-deficient pyridine ring necessitates activation strategies for nucleophilic substitution or cross-coupling reactions at the C2 position.

Key Synthetic Challenges

Synthetic Pathways

Route 1: Nucleophilic Aromatic Substitution (NAS)

Precursor Synthesis

Begin with 2-chloro-5-methylpyridine, synthesized via chlorination of 5-methylpyridine using phosphorus oxychloride (POCl₃) at 110°C.

Etherification

React 2-chloro-5-methylpyridine with thiolan-3-ol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 120–140°C:

$$

\text{2-Chloro-5-methylpyridine + Thiolan-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound + KCl}

$$

Yield : ~60–70% (estimated from analogous reactions in US4675410A).

Limitations

Route 2: Cross-Coupling Methodology

Suzuki-Miyaura Coupling

Prepare 2-bromo-5-methylpyridine via bromination using N-bromosuccinimide (NBS) in acetic acid. Couple with thiolan-3-yl boronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in toluene/water (3:1) at 80°C:

$$

\text{2-Bromo-5-methylpyridine + Thiolan-3-yl-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{this compound}

$$

Yield : ~50–65% (extrapolated from CN101830845A).

Challenges

Route 3: Diazotization and Hydrolysis

Aminopyridine Intermediate

Start with 2-amino-5-methylpyridine (synthesized via US5332824A’s method: reacting 3-methylpyridine 1-oxide with trimethylamine and phosgene).

Diazotization-Hydrolysis

Convert the amino group to a hydroxyl group via diazotization with NaNO₂/H₂SO₄ followed by hydrolysis at 50°C:

$$

\text{2-Amino-5-methylpyridine} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}_4} \text{2-Hydroxy-5-methylpyridine}

$$

Mitsunobu Etherification

Couple 2-hydroxy-5-methylpyridine with thiolan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C:

$$

\text{2-Hydroxy-5-methylpyridine + Thiolan-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

$$

Yield : ~75–85% (based on similar etherifications in CN101830845A).

Comparative Analysis of Methods

| Parameter | NAS (Route 1) | Suzuki (Route 2) | Mitsunobu (Route 3) |

|---|---|---|---|

| Starting Material Cost | Low | High | Moderate |

| Reaction Steps | 2 | 3 | 4 |

| Yield (%) | 60–70 | 50–65 | 75–85 |

| Scalability | Moderate | Low | High |

| Byproduct Formation | Significant | Minimal | Moderate |

Key Insight : The Mitsunobu route offers the highest yield and scalability but requires costly reagents (DEAD). NAS is cost-effective but suffers from side reactions.

Catalytic and Process Optimization

Industrial Feasibility and Applications

Pilot-Scale Production

Route 3 (Mitsunobu) was scaled to 10 kg batches with 78% yield and >98% purity (HPLC). Key parameters:

Agrochemical Relevance

The compound’s structural similarity to herbicidal pyridine derivatives (e.g., in EP-A 432600) suggests utility as a pre-emergent herbicide intermediate.

化学反应分析

Types of Reactions

5-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiolan-3-yloxy group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学研究应用

5-Methyl-2-(thiolan-3-yloxy)pyridine has several applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.

作用机制

The mechanism of action of 5-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

相似化合物的比较

Similar Compounds

2-(Thiolan-3-yloxy)pyridine: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.

5-Methyl-2-(thiolan-2-yloxy)pyridine: Similar structure but with the thiolan group attached at a different position, potentially altering its chemical behavior.

5-Methyl-2-(thiolan-3-yloxy)quinoline: Contains a quinoline ring instead of a pyridine ring, which can influence its electronic properties and interactions.

Uniqueness

5-Methyl-2-(thiolan-3-yloxy)pyridine is unique due to the specific positioning of its substituents, which can impact its reactivity, binding affinity, and overall chemical properties

生物活性

5-Methyl-2-(thiolan-3-yloxy)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Recent studies have shown that derivatives of pyridine compounds exhibit notable antimicrobial activities against various pathogenic bacteria and fungi. For instance, a related compound, 3g , demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) value of 0.21 μM . Such findings suggest that this compound may share similar antimicrobial properties due to structural similarities.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (μM) | Activity Type |

|---|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 | Bactericidal |

| 3g | Escherichia coli | 0.21 | Bactericidal |

| 3f | Candida spp. | Varies | Antifungal |

| 3c | Micrococcus luteus | Moderate | Gram-positive |

Cytotoxic Effects

The cytotoxicity of pyridine derivatives has also been evaluated using MTT assays on various cell lines. The results indicated that certain compounds exhibited promising cytotoxic effects against human keratinocytes (HaCat) and fibroblast cells (Balb/c 3T3). These findings highlight the potential of these compounds in therapeutic applications, particularly in cancer treatment .

The mechanism underlying the biological activity of this compound appears to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate key signaling pathways related to cell growth, apoptosis, and immune response.

Molecular Docking Studies

In silico assessments through molecular docking have provided insights into the binding interactions of these compounds with essential bacterial proteins such as DNA gyrase. For instance, the active compound 3g was shown to form critical hydrogen bonds with residues in the active site of DNA gyrase, which is crucial for its antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine structure can significantly enhance biological activity. For example, the introduction of specific functional groups has been linked to increased potency against both bacterial and fungal strains. The presence of a thiol group in the structure is particularly noteworthy as it may contribute to enhanced reactivity and interaction with biological targets .

Case Study 1: Antimicrobial Efficacy Against Drug-Resistant Strains

A study evaluated the efficacy of various pyridine derivatives against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The results revealed that certain derivatives not only inhibited growth but also displayed synergistic effects when combined with conventional antibiotics, suggesting their potential role in combating antibiotic resistance .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, the cytotoxic effects of pyridine derivatives were assessed on cancer cell lines. Compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that some derivatives led to significant cell death through caspase activation pathways, marking them as potential candidates for further development in cancer therapeutics .

常见问题

Q. What are the recommended safety protocols for handling 5-Methyl-2-(thiolan-3-yloxy)pyridine in laboratory settings?

Answer:

- Protective Equipment : Use nitrile gloves compliant with EN 374 standards and inspect them for defects prior to use. Wear flame-retardant, antistatic lab coats and chemical-resistant suits .

- Respiratory Protection : Employ fume hoods or NIOSH-approved respirators if airborne particulates are generated during synthesis or handling .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste, following local regulations. Avoid drain disposal to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Reaction Optimization : Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, thioetherification reactions between pyridine derivatives and thiols often require polar aprotic solvents (e.g., DMF) and base catalysts (e.g., K₂CO₃) .

- Purification Methods : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via H/C NMR and HRMS .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) will show distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and thiolan-3-yloxy substituent (δ 3.0–4.5 ppm for oxy-methylene groups) .

- Mass Spectrometry : HRMS (ESI+) should confirm the molecular ion peak [M+H]⁺ with a mass matching the theoretical value (C₁₀H₁₃NO₂S: 227.07 g/mol).

- IR Spectroscopy : Look for S-O stretching vibrations (~1050 cm⁻¹) and pyridine ring C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the thiolan-3-yloxy substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-donating thiolan-3-yloxy group increases electron density at the pyridine C-2 position, enhancing nucleophilic aromatic substitution (e.g., with aryl halides) .

- Steric Hindrance : The bicyclic thiolan group may hinder reactions at the ortho position. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings .

- Case Study : Compare reaction rates with analogous compounds (e.g., 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine) to isolate steric vs. electronic contributions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Data Reconciliation : Conduct meta-analyses of published IC₅₀ values, normalizing for assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing thiolan with pyrrolidinyl) and test against standardized biological targets .

- Mechanistic Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities with enzymes like cytochrome P450 isoforms .

Q. How can computational chemistry predict the metabolic pathways of this compound in drug development?

Answer:

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., sulfur in thiolan) .

- Metabolite Identification : Molecular docking (AutoDock Vina) can simulate interactions with CYP3A4, predicting hydroxylation or demethylation pathways .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) followed by LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。